An In-Depth Technical Guide to 7,13-Bis-O-(triethylsilyl) Baccatin III: A Key Intermediate in Paclitaxel Semi-Synthesis
An In-Depth Technical Guide to 7,13-Bis-O-(triethylsilyl) Baccatin III: A Key Intermediate in Paclitaxel Semi-Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7,13-Bis-O-(triethylsilyl) Baccatin III, a pivotal intermediate in the semi-synthesis of the widely-used anticancer drug, paclitaxel (Taxol®). The strategic use of the triethylsilyl protecting groups on the baccatin III core is a cornerstone of modern paclitaxel production, enabling efficient and scalable synthesis.
Chemical Structure and Properties
7,13-Bis-O-(triethylsilyl) Baccatin III is a derivative of Baccatin III, a complex diterpenoid isolated from the yew tree (Taxus species). The introduction of triethylsilyl (TES) ether protecting groups at the C7 and C13 positions is a critical step to facilitate the selective attachment of the C13 side chain, a feature essential for the cytotoxic activity of paclitaxel.
The chemical structure of 7,13-Bis-O-(triethylsilyl) Baccatin III is illustrated below:
Caption: Chemical structure of 7,13-Bis-O-(triethylsilyl) Baccatin III.
Table 1: Physicochemical Properties of 7,13-Bis-O-(triethylsilyl) Baccatin III
| Property | Value | Source |
| CAS Number | 150541-99-4 | [1][2][3] |
| Molecular Formula | C₄₃H₆₆O₁₁Si₂ | [1][2][3] |
| Molecular Weight | 815.15 g/mol | [1][2][3] |
| Appearance | White to off-white powder | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water. | [4] |
| Storage Temperature | 2-8°C | [4] |
The Rationale for Silyl Protection in Paclitaxel Synthesis
The semi-synthesis of paclitaxel from baccatin III or its precursor, 10-deacetylbaccatin III (10-DAB), necessitates a strategic approach to protecting and deprotecting various hydroxyl groups on the taxane core. The hydroxyl groups at positions C7 and C13 are particularly important in this regard.
The use of triethylsilyl (TES) ethers as protecting groups for the C7 and C13 hydroxyls is a widely adopted strategy due to several key advantages:
-
Selective Protection: The relative reactivity of the hydroxyl groups on the baccatin III core allows for the selective introduction of the TES groups at the C7 and C13 positions under controlled conditions.
-
Stability: The resulting silyl ethers are sufficiently stable to withstand the reaction conditions required for the subsequent attachment of the paclitaxel side chain.
-
Mild Deprotection: The TES groups can be removed under mild acidic conditions, which do not compromise the integrity of the complex paclitaxel molecule.[5]
This strategic protection is essential to prevent unwanted side reactions and to ensure the correct regiochemistry of the final product.
Synthesis of 7,13-Bis-O-(triethylsilyl) Baccatin III
The synthesis of 7,13-Bis-O-(triethylsilyl) Baccatin III from Baccatin III is a crucial step in the semi-synthesis of paclitaxel. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 7,13-Bis-O-(triethylsilyl) Baccatin III
Materials:
-
Baccatin III
-
Triethylsilyl chloride (TES-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Baccatin III (1 equivalent) in anhydrous pyridine.
-
Silylation: Cool the solution to 0°C in an ice bath. Add triethylsilyl chloride (a slight excess, typically 2.2-2.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 7,13-Bis-O-(triethylsilyl) Baccatin III.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 7,13-Bis-O-(triethylsilyl) Baccatin III.
Role in Paclitaxel Semi-Synthesis: Coupling with the Ojima Lactam
With the C7 and C13 hydroxyl groups protected, the baccatin core is ready for the crucial esterification step at the C13 position with the paclitaxel side chain. A highly efficient and stereoselective method for this transformation is the Ojima lactam method.[6]
The Ojima lactam, a β-lactam, serves as a precursor to the N-benzoyl-(2'R,3'S)-3-phenylisoserine side chain of paclitaxel. The coupling reaction involves the nucleophilic attack of the C13 alkoxide of the protected baccatin III onto the carbonyl group of the β-lactam, leading to the opening of the four-membered ring and the formation of the desired ester linkage.
Experimental Protocol: Coupling of 7,13-Bis-O-(triethylsilyl) Baccatin III with the Ojima Lactam
Materials:
-
7,13-Bis-O-(triethylsilyl) Baccatin III
-
(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima Lactam)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 7,13-Bis-O-(triethylsilyl) Baccatin III (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to a low temperature (typically -40 to -78°C). Add a solution of LiHMDS (a slight excess) dropwise to generate the C13 alkoxide.
-
Coupling: To this solution, add a solution of the Ojima lactam (a slight excess) in anhydrous THF.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for several hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the protected paclitaxel derivative.
Diagram of the Coupling Reaction Workflow:
Caption: Workflow for the coupling of 7,13-Bis-O-(triethylsilyl) Baccatin III with the Ojima lactam.
Deprotection to Yield Paclitaxel
The final step in the semi-synthesis is the removal of the triethylsilyl protecting groups from the C7 and C13 positions, as well as any protecting group on the C2' hydroxyl of the side chain, to yield paclitaxel. This is typically achieved under mild acidic conditions.
Experimental Protocol: Deprotection of the Silyl Ethers
Materials:
-
Protected paclitaxel derivative
-
Ethanol or methanol
-
Hydrofluoric acid-pyridine complex (HF-Py) or other mild acidic reagent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the protected paclitaxel derivative in a suitable solvent such as ethanol or methanol in a plastic reaction vessel (to avoid etching of glassware by HF).
-
Deprotection: Cool the solution in an ice bath and add a solution of HF-pyridine complex dropwise.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its completion by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure paclitaxel.
Spectroscopic Data
¹H NMR (in CDCl₃):
-
Aromatic Protons: Multiplets in the range of 7.4-8.2 ppm corresponding to the C2 benzoyl group.
-
Taxane Core Protons: A complex series of multiplets and doublets between 1.0 and 6.5 ppm.
-
Triethylsilyl Protons: Characteristic quartets and triplets for the ethyl groups, typically around 0.5-1.0 ppm.
-
Methyl Protons: Singlets for the methyl groups on the taxane core.
¹³C NMR (in CDCl₃):
-
Carbonyl Carbons: Resonances above 165 ppm for the ester and ketone carbonyls.
-
Aromatic Carbons: Signals in the 125-135 ppm region.
-
Taxane Core Carbons: A series of signals in the aliphatic and oxygenated carbon region.
-
Triethylsilyl Carbons: Resonances for the ethyl groups, typically below 10 ppm.
Stability and Storage
7,13-Bis-O-(triethylsilyl) Baccatin III is a relatively stable compound under anhydrous conditions. However, like most silyl ethers, it is susceptible to hydrolysis in the presence of acid or moisture. Therefore, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C.[4] Exposure to acidic conditions should be avoided to prevent premature deprotection.[7]
Conclusion
7,13-Bis-O-(triethylsilyl) Baccatin III is a cornerstone intermediate in the efficient and scalable semi-synthesis of paclitaxel. The strategic use of triethylsilyl protecting groups allows for the selective and high-yielding attachment of the crucial C13 side chain. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals involved in the development and manufacturing of this vital anticancer therapeutic. The protocols and information presented in this guide provide a solid foundation for the successful utilization of this key synthetic intermediate.
References
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Pharmaffiliates. Baccatin III and its Impurities. [Link]
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Tokyo University of Science. (1996). New and effective synthesis of 7-triethylsilylbaccatin III from 7β,13α-bistriethylsiloxy-1β,2α,10β-trihydroxy-9-oxo- 4(20),11-taxadiene. [Link]
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PubChem. 13-O-(Triethylsilyl) Baccatin III. [Link]
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National Center for Biotechnology Information. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 8(1), 58-61. [Link]
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Miltojević, A., & Radulović, N. (2014). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 79(1), 123-132. [Link]
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MDPI. (2022). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. Molecules, 27(22), 8003. [Link]
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Frontiers in Bioengineering and Biotechnology. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers in Bioengineering and Biotechnology, 9, 798858. [Link]
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National Center for Biotechnology Information. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 99(3), 1336-1346. [Link]
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National Center for Biotechnology Information. (2000). Synthesis of highly potent second-generation taxoids through effective kinetic resolution coupling of racemic beta-lactams with baccatins. Chirality, 12(5-6), 433-445. [Link]
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ResearchGate. (2012). A convenient and easy-controlled method for preparation of 7,10-bis (2,2,2-trichloroethyloxycarbonyl)-10-deacetyl baccatin III. [Link]
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ResearchGate. (1994). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. [Link]
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National Center for Biotechnology Information. (2009). Synthesis of 4-deacetyl-1-dimethylsilyl-7-triethylsilylbaccatin III. The Journal of Organic Chemistry, 74(5), 2186-2188. [Link]
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